

In-Depth Technical Guide: C23H28FN3O4S2

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Compound of Interest

Compound Name: C23H28FN3O4S2

Cat. No.: B12631624

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Compound Identification

The chemical formula **C23H28FN3O4S2** corresponds to the compound Butyl ((3-(5-((1H-imidazol-1-yl)methyl)-4-fluorophenyl)-5-isobutylthiophen-2-yl)sulfonyl)carbamate.

Identifier	Value
IUPAC Name	butyl N-[[3-[5-(1H-imidazol-1-ylmethyl)-4-fluorophenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonyl]carbamate
Molecular Formula	C23H28FN3O4S2
CAS Number	Not publicly available

Experimental Data

At present, detailed quantitative experimental data for this specific compound is not widely available in the public domain. The compound is identified in patent literature, suggesting its role as a novel chemical entity under investigation. Further research and publication are required to populate a comprehensive dataset.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are typically found within patent filings. The following is a generalized synthetic protocol based on similar structures described in medicinal chemistry literature.

Synthesis of Butyl ((3-(5-((1H-imidazol-1-yl)methyl)-4-fluorophenyl)-5-isobutylthiophen-2-yl)sulfonyl)carbamate:

A multi-step synthesis is generally required, involving the formation of the substituted thiophene core, followed by sulfonation and subsequent carbamate formation.

Step 1: Synthesis of the Substituted Thiophene Intermediate

- This step would likely involve a Suzuki or Stille coupling reaction between a boronic acid or stannane derivative of (5-((1H-imidazol-1-yl)methyl)-4-fluorophenyl) and a suitable 2-bromo-5-isobutylthiophene derivative.

Step 2: Sulfonation of the Thiophene Ring

- The resulting biarylthiophene intermediate would then be sulfonated at the 2-position of the thiophene ring. This is typically achieved using a strong sulfonating agent like chlorosulfonic acid.

Step 3: Formation of the Sulfonamide

- The sulfonyl chloride is then reacted with an amine to form the corresponding sulfonamide.

Step 4: Carbamate Formation

- The final step involves the reaction of the sulfonamide with butyl chloroformate in the presence of a base to yield the target compound.

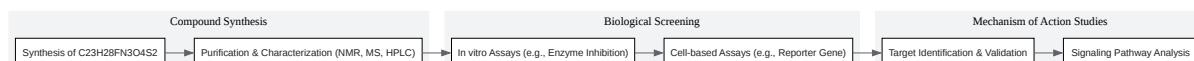
Note: This is a generalized protocol. The precise reagents, reaction conditions, and purification methods would be detailed within the specific patent literature describing this compound.

Signaling Pathways and Logical Relationships

The precise biological target and signaling pathway for this compound are not yet fully elucidated in publicly accessible literature. However, based on its structural features,

particularly the sulfonamide and carbamate moieties, it is plausible that this compound is designed as an inhibitor of a specific enzyme or receptor. The imidazolylmethyl group can be involved in coordinating to a metallic center in an enzyme's active site.

Below is a hypothetical workflow for the initial screening and characterization of this compound.



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Caption: A generalized experimental workflow for the characterization of a novel compound.

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